

In-Depth Technical Guide: Solubility Profile of N,1-Diethylpiperidin-4-amine

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Compound of Interest

Compound Name: *N,1-diethylpiperidin-4-amine*

Cat. No.: B12964484

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Executive Summary

N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8 / MDL: MFCD09935486) is a bifunctional diamine intermediate critical in the synthesis of pharmaceutical agents, including antimalarials (amodiaquine analogs) and bioactive heterocycles.^{[1][2][3][4]} Its utility in organic synthesis is defined by its dual-nitrogen architecture: a basic tertiary amine within the piperidine ring and a nucleophilic secondary amine on the exocyclic chain.^{[1][2][5]}

This guide provides a definitive analysis of its solubility across solvent classes, grounded in mechanistic chemical principles.^{[2][6][7]} It includes standardized protocols for solubility determination and pH-dependent extraction, designed to support process development and purification workflows.^{[1][2]}

Physicochemical Profile & Structural Basis^{[2][7][8]} ^[9]

To predict and manipulate solubility, one must understand the molecular forces at play.^[7]

Property	Value / Description	Impact on Solubility
Molecular Formula	C	Low molecular weight favors solubility in diverse solvents.[1] [2]
	H	
	N	
Molecular Weight	156.27 g/mol	Small size facilitates solvation. [2]
Physical State	Liquid (Oil)	Miscible with many organic solvents; does not require lattice energy disruption (unlike solids).
LogP (Predicted)	-1.1 – 1.5	Moderately lipophilic.[1] Soluble in organic media but retains water affinity.[1][8]
pKa (Ring N)	~10.1 (Est.)	Highly basic.[1] Protonates readily in acidic aqueous media.[1][2]
pKa (Exocyclic N)	~10.5 (Est.)	Secondary amine; acts as H-bond donor and acceptor.[1][2]

Mechanistic Solubility Drivers[1][7]

- **Hydrogen Bonding:** The secondary amine (-NH-Et) acts as a hydrogen bond donor, facilitating solubility in protic solvents like alcohols and water.[1][2]
- **Lipophilicity:** The ethyl groups and piperidine ring provide a hydrophobic scaffold, ensuring high solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[7]
- **pH Sensitivity:** The compound behaves as a "solubility switch." In acidic pH (< 4), it forms a water-soluble dihydrochloride salt.[1][2] In basic pH (> 12), it exists as a lipophilic free base oil.[7]

Solubility Landscape

The following data categorizes solvent compatibility for the free base form of **N,1-diethylpiperidin-4-amine** at 25°C.

Solvent Compatibility Table[1][7]

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Rationale
Polar Protic	Water	Soluble	H-bonding with water molecules. [1] [2] Note: High concentrations may phase separate (oil out) at high pH. [1]
Methanol, Ethanol	Miscible	Perfect balance of polar (OH) and non-polar (alkyl) interactions. [7]	
Polar Aprotic	DMSO, DMF, Acetonitrile	Miscible	Strong dipole-dipole interactions stabilize the polar amine groups. [1] [2] [7]
Chlorinated	Dichloromethane (DCM), Chloroform	Miscible	Excellent solvation of the lipophilic piperidine ring; preferred for extraction. [7]
Esters/Ethers	Ethyl Acetate, THF, Diethyl Ether	Soluble	Good solubility; often used for crystallization of derivatives or washing. [2] [7]
Aromatics	Toluene, Benzene	Soluble	Van der Waals interactions with the hydrophobic backbone dominate. [2] [7]
Aliphatics	Hexanes, Heptane	Partial/Soluble	Soluble due to lipophilic alkyl chains, but polarity of amines may cause

immiscibility at low
temperatures.[1][2][7]

Critical Note for Researchers: While the free base is soluble in organics, the salt forms (e.g., hydrochloride, fumarate) are generally insoluble in non-polar organics (EtOAc, Hexane, Toluene) and soluble in Water and Methanol.[7] This contrast is the basis for purification.

Experimental Protocols

Protocol A: Standardized Solubility Determination (Visual Method)

Objective: To qualitatively assess solubility limits for process solvent selection.[1]

- Preparation: Weigh 100 mg of **N,1-diethylpiperidin-4-amine** into a clear 4 mL glass vial.
- Solvent Addition: Add the target solvent in 100 μ L increments (starting volume).
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - Clear Solution: Soluble.[1][2][6][8][9]
 - Haze/Emulsion: Partial solubility.[1][2][6][8]
 - Phase Separation: Insoluble/Immiscible.[1][2]
- Quantification: If soluble in 100 μ L, solubility is >1000 mg/mL (Miscible). If insoluble after 2 mL, solubility is <50 mg/mL.[2][7]

Protocol B: pH-Switch Purification (Acid-Base Extraction)

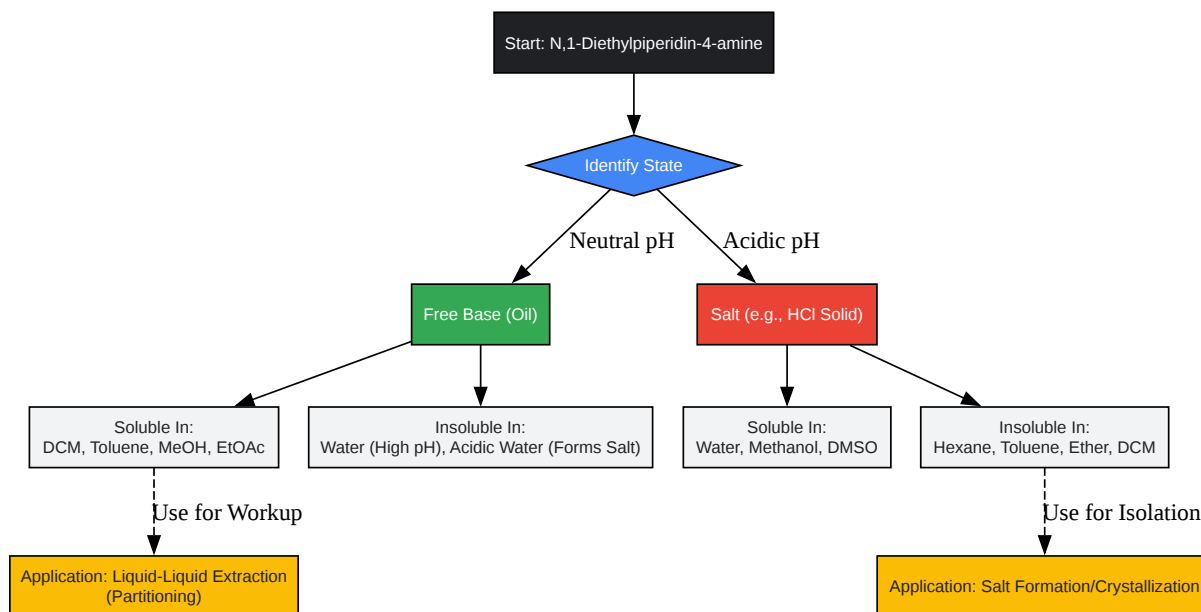
Objective: To purify the compound from non-basic impurities using its solubility properties.^{[1][2]}

- Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).
- Acid Extraction: Wash the organic layer with 1M HCl (aq).
 - Mechanism:^[1] The amine protonates (), becoming water-soluble.^{[1][2]} Impurities remain in DCM.^{[1][2]}
- Separation: Collect the aqueous acidic layer.^[1] Discard the organic layer (contains non-basic impurities).
- Basification: Cool the aqueous layer to 0°C and slowly add 10M NaOH until pH > 12.
 - Observation: The solution will turn cloudy as the free base oils out.
- Back-Extraction: Extract the aqueous mixture 3x with DCM or Ethyl Acetate.^{[1][2]}
- Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield the purified amine.

Visualization of Workflows

Diagram 1: Solubility-Based Solvent Selection Logic

This decision tree guides the selection of solvents for reaction and purification based on the compound's state (Free Base vs. Salt).^[1]

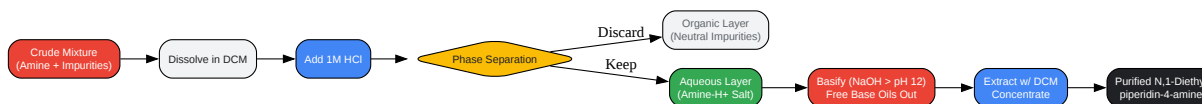


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Caption: Decision logic for solvent selection based on the protonation state of the amine.

Diagram 2: Purification Workflow (The "Amine Flip")

This diagram illustrates the causality in the Acid-Base extraction protocol.^{[1][2]}



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Caption: Step-by-step purification workflow utilizing pH-dependent solubility switching.

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